

Introduction: A Class of Reagents Bridging Medicinal Chemistry and Affinity Separations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-(*N*-(3-

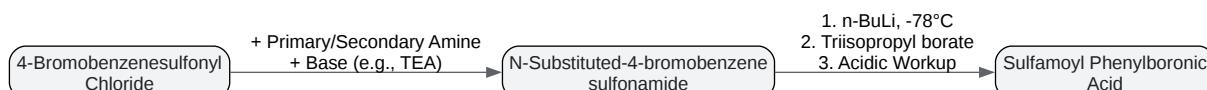
Compound Name: *Methylbutanoyl)sulfamoyl)phenylboronic acid*

Cat. No.: B1386752

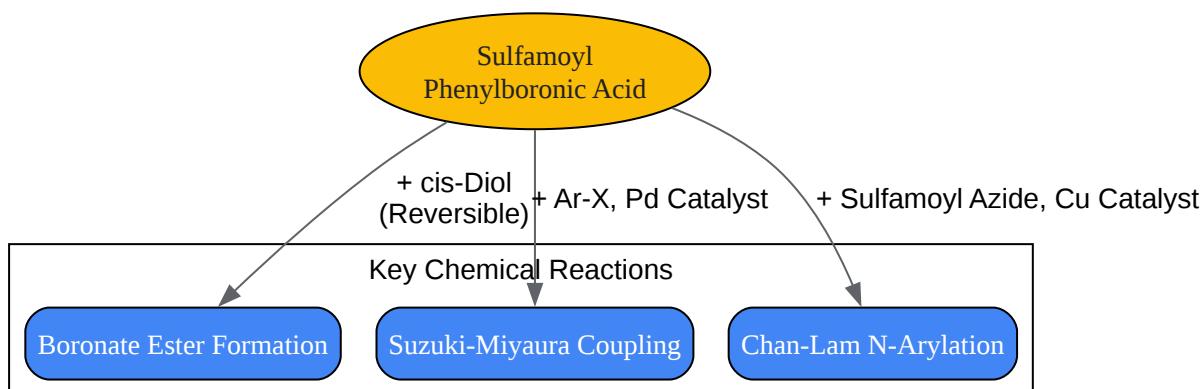
[Get Quote](#)

Sulfamoyl phenylboronic acids represent a specialized class of organic compounds that have garnered significant interest from researchers in drug development and biotechnology. Characterized by a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and a sulfamoyl group [-SO₂NR₂], these molecules possess a unique combination of properties that make them highly valuable. The powerful electron-withdrawing nature of the sulfamoyl moiety fundamentally alters the Lewis acidity of the adjacent boronic acid, a feature that has been expertly exploited in various applications.

This guide provides a comprehensive overview of the core physical and chemical properties of sulfamoyl phenylboronic acids. We will delve into their synthesis, explore their distinct reactivity, and present detailed protocols for their characterization. The narrative is designed for scientists and researchers, emphasizing the causal relationships between molecular structure and functional behavior, thereby offering field-proven insights into leveraging these compounds for advanced applications.


Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of sulfamoyl phenylboronic acids is typically achieved through a multi-step process that begins with a readily available substituted benzene derivative. A common and


effective strategy involves the conversion of a bromo-substituted precursor to the corresponding boronic acid via a lithium-halogen exchange reaction.[1]

General Synthetic Workflow

The synthesis can be logically broken down into two key stages: formation of the sulfamoyl-substituted aryl bromide, followed by the introduction of the boronic acid moiety.

Comparative pKa Values			
Phenylboronic Acid	pKa ≈ 8.8	4-(N-allylsulfamoyl)-phenylboronic acid	pKa ≈ 7.4

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Class of Reagents Bridging Medicinal Chemistry and Affinity Separations]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386752#physical-and-chemical-properties-of-sulfamoyl-phenylboronic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com